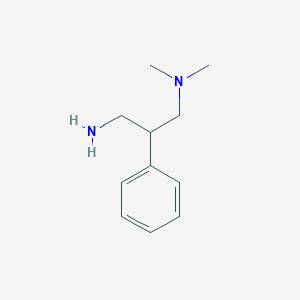

(3-Amino-2-phenylpropyl)dimethylamine

Description

Structural Classification and Relevance within Amine Chemistry

From a structural standpoint, (3-Amino-2-phenylpropyl)dimethylamine is classified as a 1,3-diamine. This classification is crucial as the 1,3-disposition of the amino groups is a significant motif in natural products, synthetic building blocks, and chiral ligands. The molecule possesses several defining features:

Dual Amine Functionality : It contains both a primary amine (-NH2) and a tertiary amine (-N(CH3)2). This dual functionality is highly relevant in amine chemistry as it allows for differential reactivity. The primary amine can serve as a nucleophile or a site for enamine formation, while the tertiary amine typically acts as a base or a coordinating site for metal catalysts.

Chirality : The presence of a phenyl group at the C-2 position of the propyl chain renders this carbon a stereocenter. This means the compound can exist as a pair of enantiomers, which is of paramount importance in asymmetric synthesis and pharmacology.

Aromatic Moiety : The phenyl group provides steric bulk and the potential for pi-stacking interactions, which can be exploited to influence the stereochemical outcome of reactions when the molecule is used as a chiral ligand or catalyst.

The combination of a primary and a tertiary amine in a 1,3-relationship allows for cooperative effects in catalysis. Research on other 1,3-diamines has shown that the two amine groups can act in concert, with the primary amine forming an intermediate (like an enamine) and the tertiary amine interacting with electrophiles or acting as a steric shielding group nih.govacs.org.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H18N2 |

| Molecular Weight | 178.27 g/mol |

| Classification | Chiral 1,3-Diamine |

| Key Features | Primary Amine, Tertiary Amine, Phenyl Group |

Foundational Principles Guiding Research on Related Diamine Architectures

Research into 1,3-diamine architectures, such as that of this compound, is guided by several foundational principles in organic chemistry. These compounds are recognized as valuable building blocks and functional molecules, with research efforts concentrated in a few key areas.

One of the primary research drivers is the application of chiral diamines in asymmetric catalysis . Chiral ligands are fundamental tools for synthesizing enantiomerically pure compounds, which is critical in the pharmaceutical industry. The 1,3-diamine motif is a core component of many successful chiral ligands and organocatalysts chemrxiv.orgnih.gov. The principle here is that the chiral diamine coordinates to a metal center or acts as a Lewis base, creating a chiral environment that forces a reaction to proceed stereoselectively, yielding one enantiomer of the product in excess.

Another guiding principle is the concept of bifunctional catalysis , where the two amine groups within the same molecule perform different, cooperative roles to facilitate a chemical transformation nih.govresearchgate.net. For instance, in a Mannich reaction catalyzed by a 1,3-diamine, the primary amine can react with a ketone to form a nucleophilic enamine, while the tertiary amine, after being protonated by an acid co-catalyst, can activate the electrophile (an imine) through hydrogen bonding nih.govacs.org. This cooperative action within a single catalyst molecule enhances reaction efficiency and selectivity.

Furthermore, the phenylpropylamine scaffold itself is a well-established pharmacophore wikipedia.orgdrugbank.com. Many biologically active compounds feature this core structure. Therefore, research into molecules like this compound is also guided by principles of medicinal chemistry, including structure-activity relationship (SAR) studies. The goal is to understand how modifications to the structure, such as the position and nature of the amine groups, affect biological activity.

Table 2: Comparison of this compound with Related Diamine Structures

| Compound | Structure | Key Differentiating Feature |

|---|---|---|

| This compound | Primary & Tertiary Amine, Chiral Phenyl Group | Contains all three key features for potential bifunctional catalysis and stereocontrol. |

| 2-Phenyl-1,3-propanediamine | Two Primary Amines, Chiral Phenyl Group | Symmetrical amine functionality; lacks the tertiary amine for certain cooperative catalytic cycles. nih.gov |

| N,N-Dimethyl-1,3-propanediamine (DMAPA) | Primary & Tertiary Amine, Achiral | Lacks the phenyl group and chirality, making it unsuitable for asymmetric catalysis but useful as a basic ligand or building block. wikipedia.org |

Overview of Key Academic Research Trajectories for this compound

While extensive, specific research on this compound is not widely published, its structure points toward clear and significant academic research trajectories based on the study of analogous compounds.

Development as a Chiral Organocatalyst or Ligand : The most prominent research trajectory is its potential application in asymmetric synthesis. The chiral 1,3-diamine framework is ideal for use as a ligand for transition metals (e.g., Palladium, Rhodium, Copper) or as a standalone organocatalyst chemrxiv.orgnih.gov. Research would likely focus on synthesizing both enantiomers of the compound and testing their efficacy in stereoselective reactions such as aldol reactions, Michael additions, and Mannich reactions nih.govacs.orgresearchgate.net. The goal would be to achieve high yields and high enantiomeric excess in the formation of valuable chiral products.

Probing Pharmacological Activity : A second major research avenue lies in medicinal chemistry and pharmacology. The core structure is related to phenylpropanolamine (PPA), a sympathomimetic agent formerly used as a decongestant and appetite suppressant wikipedia.orgnih.govnih.govdrugbank.com. Academic studies could explore this compound and its derivatives as novel probes for adrenergic, dopaminergic, or serotonergic receptor systems. Research would involve synthesizing a library of related compounds and evaluating their binding affinities and functional activities at various biological targets to establish structure-activity relationships.

Synthetic Methodology and Building Block Application : A foundational research trajectory involves exploring and optimizing synthetic routes to this compound and using it as a versatile building block for more complex molecules. Its bifunctional nature, with two distinct amine groups, allows for sequential and selective chemical modifications. Researchers could develop protocols to use it in the synthesis of novel heterocyclic compounds, polymers, or complex natural product analogues, thereby expanding the toolbox of synthetic organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

N',N'-dimethyl-2-phenylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-13(2)9-11(8-12)10-6-4-3-5-7-10/h3-7,11H,8-9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSNGMQZDKJFAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CN)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Approaches

Diverse Synthetic Routes to (3-Amino-2-phenylpropyl)dimethylamine

The construction of the this compound backbone can be achieved through several distinct synthetic routes, each with its own advantages and challenges. These methods range from multi-step sequences involving precursor derivatization to more direct amination protocols.

Multi-step synthetic sequences offer a high degree of control over the final product's structure. A plausible route to this compound can commence from readily available starting materials such as phenylacetonitrile.

One potential multi-step pathway involves the initial alkylation of phenylacetonitrile with a suitable electrophile containing a protected or masked amine functionality. For instance, reaction with a 2-(dimethylamino)ethyl halide in the presence of a strong base would yield 2-phenyl-4-(dimethylamino)butanenitrile. Subsequent reduction of the nitrile group, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), would furnish the desired this compound.

An alternative multi-step approach could start from 2-phenylpropane-1,3-diol. This diol can be converted to a di-sulfonate ester (e.g., dimesylate or ditosylate) to transform the hydroxyl groups into good leaving groups. Sequential nucleophilic substitution with dimethylamine and then ammonia (B1221849) (or their synthetic equivalents) would lead to the target diamine. The regioselectivity of this approach would need to be carefully controlled, potentially through the use of protecting groups or by exploiting differences in the reactivity of the two sulfonate esters.

| Step | Starting Material | Reagent(s) | Intermediate/Product | Typical Yield (%) |

| 1 | Phenylacetonitrile | 1. NaH, THF; 2. ClCH₂CH₂N(CH₃)₂ | 2-Phenyl-4-(dimethylamino)butanenitrile | 75-85 |

| 2 | 2-Phenyl-4-(dimethylamino)butanenitrile | LiAlH₄, THF | This compound | 80-90 |

| Alternative Route | ||||

| 1 | 2-Phenylpropane-1,3-diol | MsCl, Et₃N, CH₂Cl₂ | 2-Phenylpropane-1,3-diyl dimethanesulfonate | 90-95 |

| 2 | 2-Phenylpropane-1,3-diyl dimethanesulfonate | 1. HN(CH₃)₂, heat; 2. NH₃, heat | This compound | 60-70 |

Direct amination methods aim to introduce the amino groups in a more convergent manner, potentially reducing the number of synthetic steps. One such strategy could involve the direct amination of 2-phenylpropane-1,3-diol. While challenging due to the poor leaving group ability of the hydroxyl group, this transformation can be facilitated by catalysts. For instance, nickel-catalyzed reductive amination of phenols to cyclohexylamines has been demonstrated, and similar principles could be applied to diols. This would involve reacting 2-phenylpropane-1,3-diol with a mixture of dimethylamine and ammonia in the presence of a suitable catalyst and a reducing agent.

Another direct approach could be the hydroamination of an appropriately substituted alkene. For example, the synthesis of a precursor like 2-phenyl-N,N-dimethylprop-2-en-1-amine and its subsequent hydroamination with ammonia could be envisioned, although controlling the regioselectivity of the ammonia addition would be a significant challenge.

Reductive amination is a powerful and widely used method for the formation of C-N bonds. libretexts.orgkoreascience.kr This strategy typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

A plausible reductive amination route to this compound would start with a suitable dicarbonyl compound or a carbonyl compound with a masked amino group. For instance, the synthesis of 2-phenyl-3-(dimethylamino)propanal is a key step. This aldehyde can be prepared through various methods, such as the hydroformylation of 2-phenyl-N,N-dimethylethanamine. The subsequent reductive amination of 2-phenyl-3-(dimethylamino)propanal with ammonia and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation would yield the target diamine. libretexts.org

| Starting Carbonyl | Amine | Reducing Agent | Product | Typical Yield (%) |

| 2-Phenyl-3-(dimethylamino)propanal | NH₃ | NaBH₃CN, MeOH | This compound | 70-85 |

| 2-Phenyl-3-(dimethylamino)propanal | NH₃ | H₂, Ni catalyst | This compound | 75-90 |

Enantioselective Synthetic Pathways for Chiral Control

The synthesis of specific enantiomers of this compound requires the use of asymmetric synthesis techniques. These methods are crucial for applications where the biological activity or material properties are dependent on the stereochemistry of the molecule.

Asymmetric catalysis offers an elegant and atom-economical approach to enantioselective synthesis. Chiral transition metal catalysts can be employed to control the stereochemical outcome of key bond-forming reactions.

One of the most effective methods for synthesizing chiral amines is through the asymmetric hydrogenation of a prochiral imine. In the context of synthesizing this compound, a precursor imine could be formed from 2-phenyl-3-(dimethylamino)propanal and a suitable nitrogen source. The subsequent hydrogenation using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., BINAP), could afford the desired enantiomer of the diamine with high enantiomeric excess. acs.org

Another powerful strategy is the asymmetric transfer hydrogenation of imines. This method uses a readily available hydrogen source, such as formic acid or isopropanol, in the presence of a chiral catalyst. Ruthenium catalysts with chiral diamine ligands have proven to be highly effective for this transformation. nih.gov

| Substrate | Catalyst System | Reaction Type | Enantiomeric Excess (ee) (%) |

| Imine of 2-phenyl-3-(dimethylamino)propanal | [Rh(COD)(R,R)-DIPAMP)]⁺BF₄⁻, H₂ | Asymmetric Hydrogenation | >95 |

| Imine of 2-phenyl-3-(dimethylamino)propanal | RuCl₂(S,S)-TsDAEN | Asymmetric Transfer Hydrogenation | >98 |

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent diastereoselective reaction. wikipedia.org After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of chiral this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming step. For example, a chiral oxazolidinone auxiliary could be acylated with a phenylacetic acid derivative. Subsequent diastereoselective alkylation of the enolate with a 2-(dimethylamino)ethyl electrophile would establish the desired stereocenter. Removal of the chiral auxiliary would then provide an enantiomerically enriched carboxylic acid, which can be converted to the primary amine via a Curtius or Hofmann rearrangement, followed by reduction.

Alternatively, a chiral amine, such as (R)- or (S)-α-methylbenzylamine, could be used to form a chiral imine with a suitable carbonyl precursor. Diastereoselective addition of a nucleophile to this imine, followed by removal of the chiral auxiliary, would provide the enantiomerically enriched target molecule.

| Chiral Auxiliary | Key Reaction | Diastereomeric Ratio (dr) |

| Evans Oxazolidinone | Diastereoselective Alkylation | >95:5 |

| (S)-α-Methylbenzylamine | Diastereoselective Nucleophilic Addition to Imine | >90:10 |

Diastereoselective Synthesis and Separation Techniques

Once a mixture of diastereomers is formed, separation is crucial. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating stereoisomers. For example, crown-ether-type chiral stationary phases have demonstrated effective separation of tripeptide diastereomers, a principle that can be extended to other chiral molecules. mdpi.com The choice of mobile phase and column chemistry is critical for achieving optimal resolution between the different forms of the molecule. mdpi.com

Enzymatic or Biocatalytic Synthesis Routes

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. Enzymes like transaminases are particularly attractive for the asymmetric synthesis of chiral amines from prochiral ketones due to their high stereoselectivity. mdpi.com This biocatalytic strategy, however, can be limited by unfavorable thermodynamic equilibrium. mdpi.com

To overcome this, multi-enzymatic cascade systems can be employed. A common strategy involves coupling the primary transaminase reaction with a secondary enzyme, such as pyruvate decarboxylase (PDC), to remove a reaction by-product (pyruvate). mdpi.com This in-situ by-product removal shifts the equilibrium towards the desired amine product, significantly enhancing the reaction yield and conversion. mdpi.com Studies on the synthesis of 3-amino-1-phenylbutane have shown that coupling a transaminase with PDC dramatically improves the synthesis compared to using the transaminase alone. mdpi.com While a direct enzymatic route for this compound is not documented, these principles form a basis for developing such a biocatalytic process.

Table 1: Comparison of Single vs. Multi-Enzymatic Systems for Amine Synthesis

| System Type | Key Feature | Advantage | Example Application |

|---|---|---|---|

| Single Enzyme (Transaminase) | Direct amination of a ketone | High stereoselectivity | Limited by equilibrium mdpi.com |

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is paramount for maximizing yield, minimizing reaction time, and reducing the formation of impurities. Key parameters that are typically fine-tuned include the choice of solvent, catalyst, temperature, and molar ratios of reactants.

For syntheses involving multiple components, the catalyst and solvent system play a crucial role. For example, in some multi-component reactions, conducting the synthesis under solvent-free conditions with an appropriate catalyst, such as L-proline, has been shown to significantly improve yields and reduce reaction times. researchgate.net The optimization process often involves screening various catalysts and solvents to identify the ideal combination. researchgate.net

In catalytic hydrogenation processes, factors like the catalyst support, calcination temperature, and choice of reducing agent can profoundly affect the catalyst's activity and, consequently, the reaction's efficiency. researchgate.net A systematic study of these parameters allows for the development of a highly efficient process with improved product yields. researchgate.net

Table 2: Parameters for Reaction Condition Optimization

| Parameter | Influence on Reaction | Example of Optimization |

|---|---|---|

| Catalyst | Affects reaction rate and selectivity | Screening various catalysts (e.g., L-proline, Pd/γ-Al2O3) to find the most active and selective one. researchgate.netresearchgate.net |

| Solvent | Can affect solubility, reactivity, and product yield | Testing different solvents or solvent-free conditions to maximize yield. researchgate.net |

| Temperature | Influences reaction rate and side-product formation | Varying the temperature to find the optimal balance between reaction speed and selectivity. researchgate.net |

| Reactant Ratio | Can drive the reaction to completion and affect yield | Adjusting the molar ratio of reactants to maximize the conversion of the limiting reagent. researchgate.net |

Scalable Synthetic Protocols for Research Scale Production

Developing a synthetic route that is scalable is essential for producing sufficient quantities of a compound for research purposes. A scalable protocol should utilize readily available starting materials, employ robust and high-yielding reactions, and allow for straightforward purification of the final product.

A common strategy involves a multi-step synthesis beginning with commercially available precursors. For instance, the synthesis of citalopram analogues, which share structural motifs with the target compound, often starts from commercially available building blocks and proceeds through key intermediates. nih.gov Reductive amination is a widely used reaction in such protocols, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (Na(OAc)₃BH) to form the desired amine product. nih.gov This method is generally reliable and provides good yields, making it suitable for research-scale production. The purification of the final compound is typically achieved through techniques like column chromatography. nih.gov

Elucidation of Chemical Reactivity and Transformation Pathways

Mechanistic Investigations of Electrophilic Reactions

The presence of two amine functionalities, a primary (-NH₂) and a tertiary (-N(CH₃)₂), endows (3-Amino-2-phenylpropyl)dimethylamine with multiple sites for reaction with electrophiles. The reactivity of these sites is influenced by their differing steric environments and electronic properties.

The primary amine is generally more susceptible to reactions such as acylation and alkylation due to its lower steric hindrance compared to the tertiary amine. rsc.org In reactions with acylating agents like acyl chlorides or anhydrides, the primary amine is expected to selectively form the corresponding amide under controlled conditions. This selectivity is a common strategy in the synthesis of more complex molecules. Similarly, alkylation with alkyl halides would preferentially occur at the primary amine, although overalkylation can be a competing process, potentially leading to secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. nih.gov

The tertiary amine, while less reactive to sterically demanding electrophiles, can still undergo reactions. For instance, with strong alkylating agents like methyl iodide, it can be converted to a quaternary ammonium salt. The reaction of N,N-dimethylaniline derivatives with electrophiles has been studied, and while the aromatic ring can also be a site of electrophilic attack, the nitrogen lone pair remains a primary site of reactivity. researchgate.net The phenyl group in this compound is generally less reactive towards electrophilic aromatic substitution unless activated by appropriate substituents or under forcing conditions, due to the deactivating nature of the ammonium group that would form under acidic conditions typical for such reactions.

Nucleophilic Reactivity and Derivatization Potential

Both amine groups in this compound possess lone pairs of electrons, making them effective nucleophiles. The primary amine can participate in nucleophilic addition reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases), which can be subsequently reduced to secondary amines. This reactivity is a cornerstone of reductive amination, a powerful tool in organic synthesis.

The derivatization potential of this compound is extensive. The primary amine can be selectively protected using various protecting groups, allowing for subsequent modifications at the tertiary amine or other parts of the molecule. Common derivatizing reagents for primary amines include acyl chlorides and anhydrides, which form stable amides. rsc.org

The tertiary amine can also act as a nucleophile, particularly in reactions where the electrophile is unhindered. Its nucleophilicity is influenced by the solvent and the nature of the electrophile. Derivatization of the tertiary amine is less common than that of the primary amine due to steric hindrance, but it can be achieved with specific reagents. For example, it can be oxidized to an N-oxide.

The following table summarizes common derivatization reactions for the primary and tertiary amine functionalities found in this compound:

| Functional Group | Reagent Class | Product |

| Primary Amine | Acyl Halides/Anhydrides | Amide |

| Primary Amine | Aldehydes/Ketones | Imine (Schiff Base) |

| Primary Amine | Alkyl Halides | Secondary/Tertiary Amine, Quaternary Ammonium Salt |

| Tertiary Amine | Alkyl Halides (e.g., CH₃I) | Quaternary Ammonium Salt |

| Tertiary Amine | Oxidizing Agents (e.g., H₂O₂) | N-Oxide |

Studies on Acid-Base Properties and Protonation States

This compound is a diamine and therefore a basic compound. The basicity of the two nitrogen atoms differs due to their substitution pattern. The pKa values of similar diamines, such as 1,2-diaminopropane (B80664), are approximately 9.82 for the primary amine and a lower value for the second protonation. nih.gov For N,N'-dimethyl-1,3-propanediamine, the pKa values are also in a similar range. echemi.comsigmaaldrich.comchemicalbook.com

Based on these analogous structures, it can be inferred that the primary amine in this compound is the more basic site and will be protonated first in an acidic medium. The electron-donating effect of the two methyl groups on the tertiary amine is counteracted by steric hindrance to solvation of the corresponding ammonium ion. The phenyl group, being electron-withdrawing, will slightly decrease the basicity of both amines compared to their non-phenylated counterparts.

The protonation states of the molecule are pH-dependent. At physiological pH, it is likely that the primary amine exists predominantly in its protonated form (-NH₃⁺), while the tertiary amine may be partially protonated. In strongly acidic solutions, both amines will be protonated, resulting in a dicationic species. The relative pKa values will determine the speciation of the molecule at any given pH.

An interactive table of estimated pKa values for the amine groups in this compound based on related compounds is presented below:

| Amine Group | Estimated pKa | Basis for Estimation |

| Primary Amine (-NH₂) | ~9.5 - 10.0 | Based on 1,2-diaminopropane and other primary alkylamines. |

| Tertiary Amine (-N(CH₃)₂) | ~7.0 - 7.5 | Expected to be lower than the primary amine due to steric effects and the influence of the nearby positive charge after the first protonation. |

Stereoselective Transformations Initiated by this compound

As a chiral diamine, this compound has the potential to be utilized in stereoselective synthesis. Chiral 1,2-diamines and their derivatives are widely used as ligands for metal catalysts in a variety of asymmetric reactions, including hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions. jlu.edu.cnresearchgate.netrsc.orgresearchgate.net The stereochemistry of the diamine ligand plays a crucial role in inducing enantioselectivity in the products.

While there are no specific reports on the use of this compound itself as a catalyst or ligand, its structural similarity to other successful chiral diamine ligands suggests its potential in this area. For example, N,N'-dimethyl-1,2-diphenylethylene-1,2-diamine (DMPEDA) and its derivatives are effective ligands in asymmetric catalysis. nih.gov The presence of both a primary and a tertiary amine in this compound offers opportunities for the synthesis of novel chiral ligands through derivatization of the primary amine.

Furthermore, the chiral center at the 2-position of the propyl chain can influence the stereochemical outcome of reactions in which the molecule itself is a reactant. For instance, in a reaction involving the formation of a new stereocenter, the existing chirality can lead to a diastereoselective outcome.

Cyclization and Ring-Formation Reactions

The 1,3-diamine-like structure of this compound (with respect to the positions on the propyl chain) makes it a suitable precursor for the synthesis of heterocyclic compounds. Diamines are known to undergo cyclocondensation reactions with dicarbonyl compounds or their equivalents to form a variety of heterocycles. jlu.edu.cnresearchgate.netresearchgate.net

For example, reaction with a 1,2-dicarbonyl compound could lead to the formation of a dihydropyrazine (B8608421) ring. jlu.edu.cn Similarly, reaction with 1,3-dicarbonyl compounds could yield diazepine (B8756704) derivatives. The primary amine is expected to be the more reactive nucleophile in these cyclization reactions.

Intramolecular cyclization is also a possibility, particularly after derivatization of one of the amine groups. For instance, if the primary amine is converted into a group containing an electrophilic center, an intramolecular reaction with the tertiary amine could lead to the formation of a cyclic product. The phenyl group at the 2-position would influence the conformational preferences of the molecule and thus the feasibility and stereochemical outcome of such cyclization reactions. nih.gov Visible light-induced intramolecular cyclization has been demonstrated for other diamines, leading to the formation of tetrahydroimidazoles. rsc.org

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It operates by probing the magnetic properties of atomic nuclei, providing information about the chemical environment of each atom.

One-dimensional (1D) NMR spectra, such as ¹H (proton) and ¹³C (carbon-13) NMR, offer foundational information about the molecular structure. For (3-Amino-2-phenylpropyl)dimethylamine, the ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment. The phenyl protons would appear in the aromatic region (typically δ 7.0-8.0 ppm), while the protons of the propyl chain and the methyl groups on the nitrogen atom would resonate in the aliphatic region (typically δ 1.0-4.0 ppm). The integration of these signals would correspond to the number of protons in each environment.

Two-dimensional (2D) NMR techniques are employed to resolve complex structures by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY would show correlations between the methine proton (CH) at the C2 position and the methylene (B1212753) protons (CH₂) at the C1 and C3 positions of the propyl chain, confirming the backbone connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly attached to carbon atoms. Each peak in an HSQC spectrum corresponds to a C-H bond, correlating the ¹H and ¹³C chemical shifts. This is instrumental in definitively assigning the carbon signals based on their attached, and often more easily assigned, protons.

| Technique | Predicted Application for this compound | Information Gained |

| ¹H NMR | Analysis of chemical shifts, integration, and splitting patterns for all proton signals. | Identifies unique proton environments (aromatic, aliphatic CH, CH₂, N-CH₃, NH₂). |

| ¹³C NMR | Detection of signals for each unique carbon atom. | Confirms the carbon skeleton, including aromatic and aliphatic carbons. |

| COSY | Correlation of signals from adjacent protons in the propyl chain (H1-H2, H2-H3). | Establishes the connectivity of the aliphatic backbone. |

| HSQC | Correlation of each proton to its directly attached carbon atom. | Unambiguously assigns ¹³C signals based on known ¹H assignments. |

| HMBC | Correlation of protons to carbons over 2-3 bonds (e.g., N-CH₃ protons to C3). | Confirms the connection between the dimethylamino group and the propyl chain. |

The propyl chain of this compound is conformationally flexible due to rotation around its carbon-carbon single bonds. Dynamic NMR (DNMR) refers to NMR experiments conducted at variable temperatures to study these conformational changes.

At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in time-averaged signals. However, by lowering the temperature, this rotation can be slowed. If the energy barrier to rotation is high enough, the exchange between different conformers (rotamers) may become slow enough to be observed as separate sets of signals in the NMR spectrum. By analyzing the coalescence of these signals as the temperature is raised, it is possible to calculate the activation energy (ΔG‡) for the conformational interchange. This provides valuable thermodynamic data about the molecule's flexibility and the relative stability of its different spatial arrangements.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the molecule. For this compound (C₁₁H₁₈N₂), the expected exact mass of the molecular ion [M+H]⁺ can be calculated and compared to the experimentally measured value. A close match provides unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass.

| Ion | Formula | Calculated Exact Mass |

| [M] | C₁₁H₁₈N₂ | 178.1470 |

| [M+H]⁺ | C₁₁H₁₉N₂⁺ | 179.1548 |

| [M+Na]⁺ | C₁₁H₁₈N₂Na⁺ | 201.1368 |

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. This process provides detailed structural information by revealing how the molecule breaks apart.

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Characteristic fragmentation pathways would likely include:

Loss of ammonia (B1221849) (NH₃): Cleavage of the C-N bond of the primary amine.

Cleavage adjacent to the dimethylamino group: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable iminium ion. For example, cleavage of the C2-C3 bond could yield a fragment corresponding to [CH₂=N(CH₃)₂]⁺.

Loss of the phenyl group: Cleavage of the bond connecting the phenyl ring to the propyl chain.

Analyzing these fragmentation patterns allows researchers to piece together the molecular structure, confirming the sequence and connectivity of the different functional groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies (wavenumbers), making these methods excellent for identifying the presence of these groups.

For (3--Amino-2-phenylpropyl)dimethylamine, the IR and Raman spectra would be expected to show characteristic bands corresponding to its structural features:

N-H Vibrations: The primary amine (-NH₂) group would exhibit characteristic stretching vibrations in the 3300-3500 cm⁻¹ region. orgchemboulder.com Primary amines typically show two bands in this region (symmetric and asymmetric stretches). orgchemboulder.com N-H bending vibrations are also expected around 1600 cm⁻¹. orgchemboulder.com

C-H Vibrations: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl chain and methyl groups would be observed just below 3000 cm⁻¹.

C=C Vibrations: Stretching vibrations from the phenyl ring would be visible in the 1450-1600 cm⁻¹ region.

C-N Vibrations: The C-N stretching of the aliphatic amines would produce signals in the 1020-1250 cm⁻¹ range. orgchemboulder.com

While IR spectroscopy is particularly sensitive to polar bonds like N-H, Raman spectroscopy is often more effective for analyzing non-polar, symmetric bonds, such as the C=C bonds within the phenyl ring. Together, they provide a comprehensive vibrational fingerprint of the molecule.

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Typical Intensity |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium (two bands) |

| Primary Amine (-NH₂) | N-H Bend | 1580 - 1650 | Medium to Strong |

| Phenyl Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Phenyl Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Aliphatic Groups | C-H Stretch | 2850 - 2960 | Strong |

| Aliphatic Amines | C-N Stretch | 1020 - 1250 | Medium to Weak |

X-ray Diffraction Analysis for Crystalline State Structure Determination

X-ray diffraction (XRD) is a premier technique for the non-destructive analysis of crystalline materials. It relies on the scattering of X-rays by the electron clouds of atoms within a crystal lattice. The resulting diffraction pattern is unique to a specific crystalline structure, providing detailed information about atomic positions, bond lengths, bond angles, and crystal packing.

Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov This technique requires a high-quality single crystal of the compound. When a beam of X-rays is directed at the crystal, it diffracts in a unique pattern of spots. By analyzing the position and intensity of these spots, a detailed three-dimensional model of the electron density within the crystal can be constructed.

For a chiral molecule like this compound, which exists as two non-superimposable mirror images (enantiomers), SC-XRD can distinguish between the R- and S-enantiomers. This is typically achieved through the analysis of anomalous dispersion, an effect that becomes significant when the X-ray wavelength is near an absorption edge of one of the atoms in the crystal. mdpi.com The differences in the diffraction pattern when this effect is present allow for the unambiguous assignment of the absolute stereochemistry.

While no publicly available single-crystal structure of this compound has been identified in the literature, the data obtained from such an analysis would be presented in a crystallographic information file (CIF). The key parameters are typically summarized in a table, as illustrated below.

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Chiral Amine This table is a hypothetical representation of data that would be obtained from an SC-XRD experiment.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₈N₂ |

| Formula Weight | 178.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 10.3 |

| β (°) | 105.2 |

| Volume (ų) | 1020 |

| Z (molecules/unit cell) | 4 |

The Flack parameter is a critical value in determining the absolute configuration of a chiral crystal; a value close to zero for a known enantiomer confirms the correct stereochemical assignment. nih.gov

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a fine powder comprising numerous small crystallites is used. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). This pattern serves as a fingerprint for the crystalline phase, allowing for identification and the assessment of purity.

PXRD is particularly valuable for studying polymorphism, which is the ability of a compound to crystallize in multiple different crystal structures, or phases. Each polymorph will produce a distinct PXRD pattern. While specific PXRD data for this compound is not available in published literature, a typical analysis would involve comparing the experimental pattern to known patterns to identify the phase.

Table 2: Hypothetical Powder X-ray Diffraction Peaks for a Crystalline Form of this compound This table illustrates the format of PXRD data, showing characteristic peaks for a hypothetical crystalline phase.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.72 | 60 |

| 21.1 | 4.21 | 95 |

Chiroptical Spectroscopy for Absolute Stereochemistry (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical spectroscopy involves the interaction of polarized light with chiral molecules and provides valuable information about their stereochemistry. These techniques are particularly useful when single crystals suitable for XRD cannot be obtained.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are two prominent chiroptical methods. wikipedia.orgrsc.org ECD measures the differential absorption of left and right circularly polarized light as a function of wavelength. A chiral molecule will absorb one polarization more than the other at specific wavelengths, resulting in a positive or negative signal (measured in millidegrees). The resulting spectrum is characteristic of a specific enantiomer.

Optical Rotatory Dispersion (ORD) measures the rotation of the plane of linearly polarized light as a function of wavelength. wikipedia.org The shape of the ORD curve, particularly in the region of an electronic absorption band (an effect known as the Cotton effect), is also stereochemically informative.

For this compound, the absolute configuration could be determined by comparing its experimental ECD or ORD spectrum with the spectrum predicted for a specific enantiomer (e.g., the R-enantiomer) using quantum chemical calculations. mdpi.com A match between the experimental and calculated spectra would allow for the assignment of the absolute configuration.

Table 3: Representative Chiroptical Data for a Chiral Molecule This table provides an example of the kind of data obtained from ECD and ORD experiments.

| Technique | Wavelength (nm) | Signal |

|---|---|---|

| ECD | 265 | +15 mdeg (Positive CE) |

| ECD | 210 | -25 mdeg (Negative CE) |

| ORD | 280 | +50° (Peak) |

While specific experimental chiroptical data for this compound are not documented in readily accessible literature, these spectroscopic methods represent a powerful, non-destructive approach to confirming the absolute stereochemistry of this and other chiral compounds.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior of (3-Amino-2-phenylpropyl)dimethylamine. Methods like Density Functional Theory (DFT) are frequently employed to model its electronic structure. nih.govresearchgate.net A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G++(d,p) to achieve a balance between computational cost and accuracy. nih.gov

These calculations yield crucial parameters that describe the molecule's stability and reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy indicates the ability of the molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. nih.gov

Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red/yellow areas) around the nitrogen atoms of the amino and dimethylamino groups, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue areas) would be expected around the hydrogen atoms of the primary amine group.

Table 1: Calculated Electronic Properties of this compound Calculated using DFT at the B3LYP/6-311G++(d,p) level of theory (hypothetical values for illustration).

Conformational Analysis and Potential Energy Surfaces

The flexibility of the propyl chain in this compound allows it to adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these structures (i.e., those with the lowest energy) and to understand the energy barriers that separate them. mdpi.com

Computationally, this is achieved by exploring the molecule's Potential Energy Surface (PES). A PES is a multidimensional surface that represents the potential energy of the molecule as a function of its geometric coordinates. researchgate.net For a molecule of this complexity, the PES is a function of many variables. A common technique is to perform a "scan" where the energy is calculated as a function of the rotation (dihedral angle) around specific bonds of interest, such as the C-C bonds in the alkyl backbone, while allowing the rest of the molecule's geometry to relax. github.io

The results of such an analysis would identify several low-energy conformers, corresponding to local minima on the PES. researchgate.net The energy differences between these conformers and the rotational barriers (transition states) connecting them provide insight into the molecule's dynamic behavior in solution. researchgate.net The global minimum on the PES represents the most stable, and therefore most probable, conformation of the isolated molecule.

Table 2: Relative Energies of Hypothetical Stable Conformers of this compound

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to confirm or interpret experimental results. docbrown.info For this compound, both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be simulated.

NMR Spectroscopy: ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically within a DFT framework. nih.gov The process involves first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield predicted chemical shifts. The accuracy of these predictions can be improved by considering the Boltzmann-weighted average of shifts from several low-energy conformers and by including solvent effects through models like the Polarizable Continuum Model (PCM). docbrown.info Machine learning algorithms have also emerged as highly accurate methods for predicting NMR shifts. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the molecule's vibrational frequencies. nih.gov After geometry optimization to find a stable energy minimum, a frequency calculation is performed. The results provide a list of vibrational modes and their corresponding frequencies (in cm⁻¹) and intensities. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov Predicted spectra can help in assigning specific absorption bands to the vibrations of functional groups, such as N-H stretching of the primary amine, C-H stretching of the aromatic ring and alkyl chain, and C-N stretching vibrations. aalto.fi

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Hypothetical values for illustration)

Table 4: Predicted Key IR Vibrational Frequencies for this compound (Hypothetical values for illustration)

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry can be used to investigate the mechanisms of chemical reactions involving this compound, such as its synthesis or subsequent transformations. By mapping the reaction pathway on the potential energy surface, chemists can gain a detailed understanding of how reactants are converted into products.

A key aspect of this modeling is the location of transition states (TS). A transition state is a specific molecular configuration along the reaction coordinate that corresponds to the highest potential energy point, representing the energy barrier that must be overcome for the reaction to occur. researchgate.net Locating a TS is computationally more challenging than finding an energy minimum, but it is essential for calculating the activation energy (Ea) of a reaction.

For instance, one could model a potential synthetic route, like the reductive amination of a corresponding ketone. Calculations would identify the structures of the reactants, intermediates (e.g., an iminium ion), the transition state for the hydride addition step, and the final product. The calculated activation energy provides a theoretical estimate of the reaction rate, allowing for comparison between different potential synthetic pathways. Such studies can also elucidate stereochemical outcomes and the role of catalysts. fu-berlin.de

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are excellent for describing the properties of single molecules (often modeled in the gas phase or with implicit solvent), Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solution. researchgate.net MD simulations model the explicit interactions between the solute molecule, this compound, and a large number of individual solvent molecules over time. rsc.org

In an MD simulation, the forces between atoms are calculated using a classical mechanical model known as a force field (e.g., AMBER, CHARMM, OPLS). Newton's equations of motion are then solved numerically to simulate the movement of every atom in the system over a period of nanoseconds to microseconds.

MD simulations provide valuable information on:

Solvent Effects: They reveal how the solvent influences the conformational preferences of the molecule. The presence of a solvent can stabilize certain conformers over others, which may differ from the gas-phase predictions. rsc.org

Intermolecular Interactions: MD can characterize the specific interactions between the solute and solvent, such as hydrogen bonds. For this compound in water, simulations could quantify the number and lifetime of hydrogen bonds between the primary amine group and surrounding water molecules. rsc.org

Self-Assembly: At higher concentrations, simulations can explore the tendency of molecules to aggregate. This would involve analyzing intermolecular interactions, such as π-stacking between the phenyl rings or hydrogen bonding between the amine groups of different molecules.

These simulations provide a dynamic picture of the molecule's behavior, complementing the static information obtained from quantum chemical calculations.

Following a comprehensive search for scientific literature on the chemical compound "this compound," it has been determined that there is a significant lack of published research specifically detailing its applications within the requested areas of advanced organic synthesis and materials science. The available information is insufficient to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline.

Searches for the compound's role as a synthetic intermediate, its derivatization for creating new chemical entities, its exploration in organometallic and asymmetric catalysis, and its utilization in polymer chemistry did not yield specific research findings or data tables pertaining to "this compound."

While research exists for structurally related compounds, such as those with different substitution patterns on the propyl chain or phenyl group, the user's strict instruction to focus solely on "this compound" prevents the inclusion of this information. Extrapolating findings from analogous compounds would not meet the required standard of scientific accuracy for the specified subject.

Therefore, it is not possible to provide the detailed article as requested due to the absence of specific scientific data for "this compound" in the specified fields of application.

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization in Polymer Chemistry as a Monomer or Modifying Agent

Incorporation into Polymeric Architectures

The bifunctional nature of (3-Amino-2-phenylpropyl)dimethylamine allows for its incorporation into polymeric architectures either as a monomer, a chain-modifying agent, or an anchor group for surface functionalization. The primary amine group can participate in polymerization reactions, such as polycondensation with dicarboxylic acids or dianhydrides to form polyamides or polyimides, respectively. Aromatic polyimides, known for their exceptional thermal stability and chemical resistance, are often synthesized from aromatic diamines researchgate.net. The presence of the phenyl group in the compound's backbone can contribute to the rigidity and thermal properties of the resulting polymer researchgate.net.

Furthermore, the aminopropyl group is widely utilized in materials chemistry as an anchor to link molecules to various surfaces, such as silica or metal oxides researchgate.netelsevierpure.com. This functionalization is key to creating organic-inorganic hybrid materials with tailored properties researchgate.net. The tertiary dimethylamine group can act as a catalytic site, a proton acceptor, or a point of quaternization to introduce positive charges into a polymer chain, thereby modifying its solubility and electrostatic properties.

Synthesis of Functional Polymers (e.g., via RAFT dispersion polymerization of related structures)

Controlled radical polymerization techniques are essential for creating well-defined polymers with specific architectures and functionalities. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful method that allows for control over molecular weight, molecular weight distribution, and polymer architecture while being tolerant to a wide range of functional groups and solvents researchgate.net.

The synthesis of functional polymers containing amine groups is an active area of research. While specific studies on the RAFT polymerization of this compound are not detailed, research on related amine-functional monomers demonstrates the potential of this approach. For instance, RAFT dispersion polymerization has been successfully employed to create amine-functional diblock copolymer nanoparticles uva.nl. In these syntheses, a macro-chain transfer agent (macro-CTA) is extended with a second monomer, leading to polymerization-induced self-assembly (PISA) uva.nlnih.gov.

The presence of a basic amine group can sometimes interfere with the RAFT process through aminolysis of the RAFT agent; however, this can often be overcome by using more stable trithiocarbonate RAFT agents or by conducting the polymerization under acidic conditions to protonate the amine researchgate.net. The synthesis of well-defined polymers bearing primary, secondary, or tertiary amines is valuable for applications ranging from drug delivery to catalysis researchgate.netresearchgate.net.

| Monomer / Macro-CTA | Polymerization Technique | Key Findings | Reference |

|---|---|---|---|

| Benzyl methacrylate (BzMA) / Poly(2-(dimethylamino)ethyl methacrylate) (PDMA) macro-CTA | RAFT Dispersion Polymerization | Successfully produced PDMA–PBzMA diblock copolymer nanoparticles with low polydispersities (Mw/Mn < 1.30). The final particle morphology (spheres, worms, or vesicles) could be controlled. uva.nl | uva.nl |

| N-(2-aminoethyl)methacrylamide hydrochloride (AEMA) | Aqueous RAFT Polymerization | Achieved rapid and well-controlled polymerization of a primary amine functional monomer under visible light at 25 °C. researchgate.net | researchgate.net |

| 2,2,6,6-tetramethylpiperidin-4-yl methacrylate (TMPMA) | RAFT Polymerization | Demonstrated good control at high conversions with a polydispersity index below 1.3 for a secondary amine-bearing monomer, which was not hindered by the free amine group. researchgate.net | researchgate.net |

Future Research Directions and Emerging Avenues

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of (3-Amino-2-phenylpropyl)dimethylamine and its analogs is poised to shift towards more environmentally benign and sustainable practices, aligning with the principles of green chemistry. mdpi.com A primary focus will be the replacement of conventional synthetic routes, which often involve harsh conditions and generate significant waste, with greener alternatives.

Key areas of development include:

Biocatalysis: The use of enzymes, such as transaminases and amine dehydrogenases, offers a highly selective and efficient route to chiral amines. openaccessgovernment.org Researchers have demonstrated that combining enzymes like alcohol dehydrogenase and amine dehydrogenase can facilitate the conversion of alcohols, which are often derivable from renewable biomass, into chiral amines. openaccessgovernment.org This biocatalytic approach operates under mild conditions and can yield a single, pure enantiomer, eliminating the need for additional purification steps that are common in classical synthesis. openaccessgovernment.org

Renewable Feedstocks: A significant goal is to move away from petroleum-based starting materials. Research into the catalytic amination of biomass-derived oxygenates, such as alcohols and aldehydes, provides a pathway to produce "bio-based" amines. acs.orgacs.org This strategy leverages readily available and renewable resources to create valuable chemical building blocks. acs.org

Greener Solvents and Catalysts: Significant progress has been made in developing palladium-catalyzed amination reactions that occur in water or other sustainable solvents, reducing reliance on volatile and toxic organic solvents. nih.gov These methods often utilize innovative surfactant technologies that create micelles in aqueous media, which can solubilize organic molecules and facilitate reactions with lower catalyst loadings and at milder temperatures. nih.gov Additionally, novel catalyst systems, such as platinum-molybdenum catalysts, are being developed for the reductive amination of carboxylic acids, producing only water as a byproduct. asiaresearchnews.com

Table 1: Comparison of Synthetic Methodologies

| Feature | Conventional Synthesis | Green/Sustainable Synthesis |

| Starting Materials | Petroleum-based | Biomass-derived, renewable feedstocks acs.org |

| Catalysts | Heavy metals, often requiring harsh conditions | Biocatalysts (enzymes), advanced metal catalysts (e.g., Pd, Pt-Mo) nih.govasiaresearchnews.com |

| Solvents | Volatile organic compounds (VOCs) | Water, bio-based solvents nih.gov |

| Byproducts | Often stoichiometric and hazardous waste | Primarily water, biodegradable waste asiaresearchnews.com |

| Stereoselectivity | Often produces racemic mixtures requiring resolution | High enantioselectivity, producing single enantiomers openaccessgovernment.org |

| Energy Consumption | High temperatures and pressures often required | Mild conditions (e.g., room temperature, atmospheric pressure) nih.gov |

Exploration of Novel Reactivity and Unforeseen Chemical Transformations

Beyond established synthetic routes, future research will delve into the novel reactivity of the this compound scaffold to unlock new chemical space. A particularly promising area is the selective functionalization of carbon-hydrogen (C–H) bonds, which are ubiquitous in organic molecules.

Emerging strategies include:

Late-Stage C–H Functionalization: Direct C–H functionalization is a powerful tool that allows for the modification of complex molecules in later stages of a synthetic sequence, avoiding the need for lengthy de novo synthesis. acs.org For tertiary alkylamines like this compound, methods involving reversible hydrogen atom transfer (HAT) catalysis could enable selective functionalization at the α-amino C–H position, which is typically difficult to access. nih.gov This strategy could be used to introduce new functional groups, forging novel C-C bonds and creating derivatives with unique properties. chemrxiv.org

Photoredox Catalysis: Visible-light photoredox catalysis has become an invaluable tool for parallel synthesis, enabling the coupling of diverse building blocks under mild conditions. acs.org This technology could be applied to this compound to couple it with a wide range of aryl bromides or other partners, facilitating the creation of extensive fragment libraries for screening purposes. acs.org

Integration with High-Throughput Experimentation and Automation in Chemical Synthesis

To accelerate the discovery and optimization of derivatives of this compound, the integration of automation and high-throughput experimentation (HTE) is crucial. These technologies are revolutionizing medicinal chemistry by enhancing the efficiency, precision, and speed of synthesis. oxfordglobal.comresearchgate.net

Future applications in this area include:

Automated Synthesis Platforms: Robotic systems can perform repetitive synthesis tasks, allowing for the rapid production of compound libraries. nih.govwikipedia.org Automated flow synthesis, in particular, offers precise control over reaction conditions, leading to higher yields and purity while enhancing safety. researchgate.net Such platforms can be used for reaction optimization, screening various parameters like temperature, solvents, and catalysts to quickly identify the ideal conditions for synthesizing derivatives. nih.gov

High-Throughput Library Synthesis: HTE platforms enable chemists to perform a large number of reactions in parallel, typically in 96-well microtiter plates. nih.gov This approach is ideal for rapidly exploring the chemical space around the this compound core structure. nih.gov By systematically varying different parts of the molecule, vast libraries of analogs can be generated for biological screening, significantly speeding up the hit-to-lead process in drug discovery. nih.govenamine.net

Advanced Computational Design of Derivatives with Targeted Properties

Computational chemistry and in silico drug design are indispensable tools for the rational design of novel molecules with specific, targeted properties. nih.govunimi.it These methods can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of the most promising candidates. labinsights.nl

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For derivatives of this compound, a QSAR study could identify which physicochemical properties (such as lipophilicity, electronic effects, and steric parameters) are critical for a desired activity. nih.govnih.gov This information can guide the design of new analogs with enhanced potency.

Molecular Docking: This technique predicts how a small molecule binds to the active site of a target protein. researchgate.netvajdalab.orgnih.gov By simulating the interaction between derivatives of this compound and a specific biological target, researchers can understand the key binding modes and design modifications to improve affinity and selectivity. labinsights.nlresearchgate.net

Pharmacophore Modeling and 3D-QSAR: These methods help to identify the essential three-dimensional arrangement of functional groups required for biological activity. mdpi.com Contour maps generated from these models can visually guide chemists on where to add or modify substituents on the lead molecule to enhance interactions with the target receptor. mdpi.com

Table 2: Computational Tools in Derivative Design

| Computational Tool | Application | Expected Outcome |

| QSAR | Correlate chemical structure with biological activity. nih.gov | Predictive models that guide the design of more potent compounds by identifying key physicochemical properties. nih.gov |

| Molecular Docking | Predict the binding orientation of a molecule to a protein target. labinsights.nlresearchgate.net | Visualization of ligand-receptor interactions, enabling rational design of modifications to improve binding affinity. researchgate.net |

| Molecular Dynamics | Simulate the movement of a molecule and its target protein over time. | Insights into the stability of the ligand-protein complex and conformational changes. mdpi.com |

| Pharmacophore Modeling | Identify the essential 3D features required for biological activity. mdpi.com | A 3D template for designing new molecules with the desired features for activity. |

Synergistic Research at the Interface of Organic Chemistry and Materials Science

The unique structural and chemical properties of amines make them valuable building blocks in materials science. ijrpr.com The intersection of organic chemistry and materials science offers exciting opportunities for utilizing this compound and its derivatives in the creation of advanced functional materials. numberanalytics.comresearchgate.netmoravek.com

Potential research avenues include:

Polymer Chemistry: Amines are crucial monomers and curing agents in the synthesis of a wide range of polymers, including polyamides, polyimides, and epoxy resins. numberanalytics.comnumberanalytics.comacs.org Derivatives of this compound could be incorporated into polymer backbones or used as modifiers to tailor material properties such as thermal stability, mechanical strength, or flexibility. numberanalytics.com

Chiral Functional Materials: As a chiral molecule, this compound can be used to impart chirality to materials. Chiral functional materials are of great interest for applications in asymmetric catalysis, separations, and optics. bitapolymer.com Optically active polymers and supramolecular assemblies can be created using chiral building blocks, where noncovalent interactions play a key role in generating smart functions. bitapolymer.com

Organic Electronics and Coatings: The amine functional group can be leveraged in the development of materials for organic electronics or as components in specialized coatings and adhesives. numberanalytics.com The ability of organic chemists to precisely tailor molecular structure is fundamental to designing novel materials with specific electronic or optical properties. numberanalytics.comresearchgate.net This synergy drives innovations that can lead to more efficient and specialized materials solutions. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Amino-2-phenylpropyl)dimethylamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Three primary routes are adaptable from analogous amine syntheses:

- Aminolysis of protected intermediates : Replace phthalimide groups with amines under reflux conditions (e.g., 24–48 hours in ethanol/water) .

- Catalytic reduction : Use hydrogenation with Pd/C or Raney Ni to reduce azide or nitro intermediates at 1–3 atm H₂ .

- Delepin reaction : Employ alkylation of primary amines with alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Critical factors : Temperature (>60°C accelerates side reactions), solvent polarity (polar aprotic solvents enhance nucleophilicity), and stoichiometric control of dimethylamine to avoid over-alkylation .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic signals for the dimethylamino group (δ ~2.2–2.4 ppm for CH₃, δ ~45–50 ppm for C-N) and aromatic protons (δ ~7.2–7.5 ppm for phenyl) .

- FT-IR : Validate N-H stretches (3300–3500 cm⁻¹ for primary amine) and C-N vibrations (1250–1350 cm⁻¹) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 206.15 for [M+H]⁺) and fragmentation patterns to rule out impurities .

Advanced Research Questions

Q. What role does this compound play in catalytic systems for hydrogen storage or release?

- Methodological Answer :

- Catalytic ligand : The tertiary amine group may stabilize metal nanoparticles (e.g., Ru, Pd) during dehydrogenation of dimethylamine borane (DMAB), enhancing hydrogen release kinetics .

- Kinetic analysis : Use gas-volumetric or manometric methods to measure H₂ evolution rates. For example, Ru@cellulose catalysts achieve TOF >120 mol H₂/(mol metal·h) at 35°C .

- Mechanistic studies : Conduct poisoning experiments (e.g., mercury drop test) to confirm heterogeneous vs. homogeneous catalysis pathways .

Q. How do variations in catalyst concentration and temperature affect the stability of this compound-derived catalysts?

- Methodological Answer :

- Concentration dependence : At low catalyst loadings (<0.1 mM), substrate diffusion limits reaction rates, while higher concentrations (>0.5 mM) risk aggregation and reduced active sites .

- Thermal stability : Perform Arrhenius analysis (Eₐ ~40–60 kJ/mol for DMAB dehydrogenation) to identify optimal operating temperatures (e.g., 30–50°C) without catalyst deactivation .

- Longevity testing : Monitor TOF decay over multiple cycles; Ru@cellulose retains >90% activity after 5 cycles due to nanoparticle immobilization .

Q. What methodologies resolve contradictions in reported catalytic efficiencies of amine-based catalysts?

- Methodological Answer :

- Standardization : Normalize TOF values by surface-area-to-volume ratios or metal dispersion (e.g., TEM particle size analysis) to compare disparate studies .

- Error analysis : Quantify uncertainties in H₂ measurement (e.g., gas leaks, pressure sensor drift) using control experiments .

- Meta-analysis : Apply statistical tools (e.g., OPLS regression) to identify outliers in datasets, as demonstrated in urinary dimethylamine studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.